N-Benzyl-3-bromobenzenecarboximidamide
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Overview
Description
N-Benzyl-3-bromobenzenecarboximidamide is a chemical compound with the molecular formula C14H13BrN2 and a molecular weight of 289.17 g/mol It is characterized by the presence of a benzyl group attached to a 3-bromobenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromobenzenecarboximidamide typically involves the reaction of benzylamine with 3-bromobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromobenzenecarboximidamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenecarboximidamides, while oxidation and reduction reactions produce corresponding oxides and amines .
Scientific Research Applications
N-Benzyl-3-bromobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromobenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-chlorobenzenecarboximidamide
- N-Benzyl-3-fluorobenzenecarboximidamide
- N-Benzyl-3-iodobenzenecarboximidamide
Uniqueness
N-Benzyl-3-bromobenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C14H13BrN2 |
---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
N'-benzyl-3-bromobenzenecarboximidamide |
InChI |
InChI=1S/C14H13BrN2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
VBBNYBYNIYBJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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